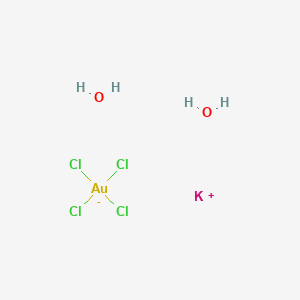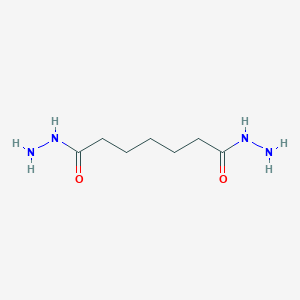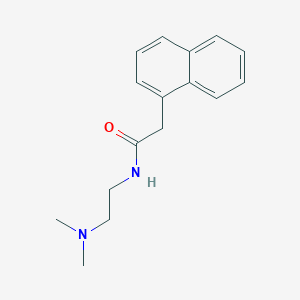
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)-, also known as NADA, is a synthetic compound that has been used in scientific research for its various physiological and biochemical effects. NADA is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception, inflammation, and thermoregulation.
Wirkmechanismus
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- activates TRPV1 by binding to a specific site on the channel. This binding leads to the opening of the channel and the influx of cations, such as calcium and sodium, into the cell. The influx of cations leads to depolarization of the cell membrane and the generation of an action potential. The activation of TRPV1 by 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- also leads to the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in pain perception and inflammation.
Biochemische Und Physiologische Effekte
The activation of TRPV1 by 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has various biochemical and physiological effects. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has been shown to induce pain and inflammation in animal models, which is mediated by the release of neuropeptides. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has also been shown to increase gastric motility and stimulate insulin secretion. Additionally, 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has been shown to regulate blood pressure by activating TRPV1 on endothelial cells, leading to the release of nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has several advantages for lab experiments. It is a potent and selective agonist of TRPV1, which allows for the specific activation of this ion channel. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- is also stable and can be easily synthesized in large quantities. However, 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has some limitations for lab experiments. It is a synthetic compound and may not fully replicate the effects of endogenous TRPV1 agonists. Additionally, the use of 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- in animal studies may not fully translate to human studies.
Zukünftige Richtungen
There are several future directions for the use of 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- in scientific research. One direction is the development of more potent and selective TRPV1 agonists for the treatment of pain and inflammation. Another direction is the investigation of the role of TRPV1 in various physiological processes, such as insulin secretion and blood pressure regulation. Additionally, the use of 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- in combination with other compounds may lead to the development of novel therapies for various diseases.
Synthesemethoden
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- can be synthesized through a multistep process starting with naphthalene. The first step involves the conversion of naphthalene to 1-naphthalenemethanol, which is then oxidized to 1-naphthaleneacetic acid. The acid is then reacted with N,N-dimethylethylenediamine to yield 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)-. This synthesis method has been used in various research studies to produce 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has been extensively used in scientific research to investigate the physiological and biochemical effects of TRPV1 activation. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- is a potent agonist of TRPV1 and has been used to study the role of TRPV1 in pain perception, inflammation, and thermoregulation. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has also been used to investigate the effects of TRPV1 activation on various physiological processes, such as blood pressure regulation, insulin secretion, and gastric motility.
Eigenschaften
CAS-Nummer |
10593-17-6 |
|---|---|
Produktname |
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- |
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C16H20N2O/c1-18(2)11-10-17-16(19)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10-12H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
SAEQRPLMNKATCI-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)CC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CN(C)CCNC(=O)CC1=CC=CC2=CC=CC=C21 |
Andere CAS-Nummern |
10593-17-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




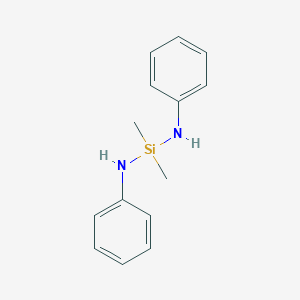
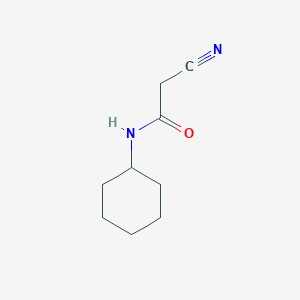
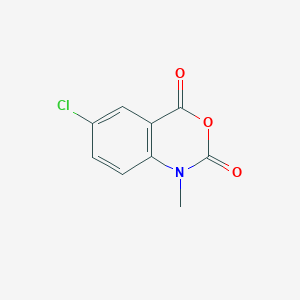
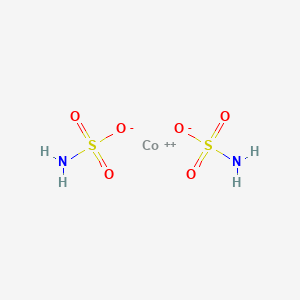
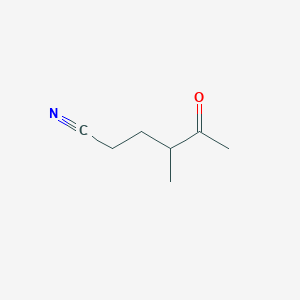

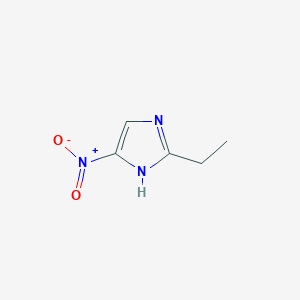
![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)



